N-Acetyl-alpha-neuraminic acid

Immunogenicity Biotherapeutic safety Xeno-autoantigen

N-Acetyl-alpha-neuraminic acid (Neu5Ac; NANA) is the predominant sialic acid in human cells and a fundamental nine-carbon α-keto acid monosaccharide. Unlike its closest structural analogs—N-glycolylneuraminic acid (Neu5Gc) and deaminoneuraminic acid (KDN)—Neu5Ac is recognized by the human immune system as a self-associated molecular pattern (SAMP), a distinction with critical implications for biotherapeutic safety and in vivo half-life.

Molecular Formula C11H19NO9
Molecular Weight 309.27 g/mol
CAS No. 21646-00-4
Cat. No. B1617824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-alpha-neuraminic acid
CAS21646-00-4
SynonymspolySia
polysialic acid
Molecular FormulaC11H19NO9
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
InChIInChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
InChIKeySQVRNKJHWKZAKO-YRMXFSIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-alpha-neuraminic Acid (CAS 21646-00-4): Procurement-Relevant Identity and Baseline Distinction from Sialic Acid Analogs


N-Acetyl-alpha-neuraminic acid (Neu5Ac; NANA) is the predominant sialic acid in human cells and a fundamental nine-carbon α-keto acid monosaccharide [1]. Unlike its closest structural analogs—N-glycolylneuraminic acid (Neu5Gc) and deaminoneuraminic acid (KDN)—Neu5Ac is recognized by the human immune system as a self-associated molecular pattern (SAMP), a distinction with critical implications for biotherapeutic safety and in vivo half-life [2]. It serves as the obligate biosynthetic precursor to CMP-Neu5Ac, the universal sialyltransferase donor substrate for glycan capping [3]. For procurement decisions, this means Neu5Ac is not interchangeable with Neu5Gc or KDN, as each analog triggers distinct immunological and enzymatic processing outcomes.

Why Neu5Gc, KDN, or Generic 'Sialic Acid' Cannot Substitute for Neu5Ac in Regulated or Analytical Workflows


Although Neu5Ac, Neu5Gc, and KDN share the same nine-carbon backbone, their functional performance diverges sharply across the three criteria that govern scientific and industrial selection: immunogenicity, enzymatic processivity, and analytical quantitation. Neu5Ac is the only sialic acid endogenous to healthy human tissue; Neu5Gc is a xeno-autoantigen that elicits circulating IgG antibodies in all humans [1], rendering it unacceptable as an inactive excipient or nutrient in pharmaceutical and infant formula applications where Neu5Ac holds FDA GRAS and EFSA Novel Food approval [2]. At the enzyme level, KDN glycosides resist hydrolysis by the broad-spectrum bacterial sialidases commonly used in glycan release workflows, making them unsuitable as process surrogates [3]. Consequently, substituting any analog for Neu5Ac introduces quantifiable risk of immunogenic reaction, incomplete enzymatic processing, or inaccurate chromatographic quantification, each of which is documented in the evidence below.

Quantitative Differentiation of Neu5Ac Against Neu5Gc, KDN, and Neu5Ac2en: A Comparator-Based Evidence Guide for Procurement


Immunological Self/Non-Self Discrimination: Neu5Ac vs. Neu5Gc Antibody Cross-Reactivity

In an anti-Neu5Gc antibody competition ELISA, Neu5Ac exhibits only 2.0% cross-reactivity with anti-Neu5Gc IgG, confirming its immunological discrimination from Neu5Gc [1]. This near-complete absence of cross-reactivity is exploited in sensitive detection methods that use Neu5Ac-containing probes as optimal background controls for Neu5Gc measurement, achieving high specificity by exploiting the single oxygen atom difference between the two molecules [2]. The quantitative basis for this specificity is reflected in IC50 values: Neu5Gc IC50 = 9.35 ng/mL versus Neu5Ac IC50 = 467.74 ng/mL in the same competitive immunoassay, representing an approximately 50-fold lower affinity of anti-Neu5Gc antibodies for Neu5Ac [1].

Immunogenicity Biotherapeutic safety Xeno-autoantigen

Enzymatic Substrate Processing: Mammalian Sialyltransferase Donor Equivalence of Neu5Ac and Neu5Gc

CMP-Neu5Ac and CMP-Neu5Gc serve as equally effective donor substrates for all six purified mammalian sialyltransferases tested, including GalNAc α2,6-sialyltransferase, with equivalent transfer efficiency [1]. In contrast, CMP-9-O-Ac-NeuAc exhibits transfer rates ranging from only 10% to 70% of Neu5Ac transfer, depending on the specific sialyltransferase, establishing that O-acetylation—not N-glycolyl modification—is the structural determinant that impairs donor substrate utilization [1]. This equivalence positions Neu5Ac as a functionally interchangeable but immunologically safer building block relative to Neu5Gc for in vitro glycan remodeling.

Sialyltransferase Glycoengineering Donor substrate specificity

Sialidase Substrate Discrimination: Neu5Ac vs. KDN and Implications for Glycan Release Workflows

The Aspergillus fumigatus sialidase (AfKDNase) exhibits a marked substrate preference for KDN over Neu5Ac, driven by a steric clash between the N-acetyl group of Neu5Ac and a specific active-site residue [1]. Site-directed mutagenesis confirms this structural basis: replacement of Arg171 with leucine (R171L) enlarges the active-site pocket and increases activity toward Neu5Ac-based substrates compared to wild-type AfKDNase, demonstrating that the wild-type enzyme discriminates against Neu5Ac [1]. Quantitatively, while AfKDNase prefers KDN, broad-spectrum bacterial sialidases from Sphingobacterium spp. efficiently hydrolyze both Neu5Ac and Neu5Gc glycosides but show no detectable activity toward KDN glycosides at neutral pH [2].

Sialidase KDNase Glycan release Substrate specificity

Analytical Reference Standard Traceability: Neu5Ac Quantitative Standards vs. Neu5Gc and Generic Sialic Acid

Commercially available Neu5Ac quantitative standards offer NIST-F and USP metrological traceability, whereas equivalent metrologically anchored standards for Neu5Gc and KDN are not universally available . In HPAEC-PAD analysis, the minimum detection limit for Neu5Ac is 2 pmol (improving to 1 pmol with a new working electrode), matching Neu5Gc at 2 pmol (0.5 pmol with new electrode), while KDN exhibits a higher detection limit of 5 pmol (2 pmol with new electrode), indicating ~2.5-fold lower intrinsic sensitivity for KDN under identical chromatographic conditions [1]. Analytical-grade Neu5Ac is supplied at ≥97.0% purity (HPLC), with batch-specific Certificates of Analysis supporting method validation and instrument calibration .

Analytical standard Metrological traceability HPAEC-PAD QC release testing

Crystalline Form and Processing Stability: Anhydrous vs. Hydrate Polymorphs of Neu5Ac

Neu5Ac crystallizes in two distinct polymorphic forms—hydrated prisms and dehydrated fine needles—each with different conformational and stability properties [1]. The dihydrate form is the GRAS-approved entity for infant formula (GRN 602) [2], while the anhydrate form offers advantages in high-temperature storage conditions. For industrial crystallization, the water activity in water–2-propanol mixtures governs the transition between anhydrous and dihydrate phases, enabling controlled production of either polymorph [3]. In contrast, Neu5Ac alkali metal anhydrate salts (sodium, potassium) exhibit superior storage stability at both ambient and elevated temperatures compared to the free acid, which is prone to discoloration and degradation at ~100°C [4].

Crystallization Polymorph Stability Pharmaceutical formulation

Regulatory Approval and Market Access: Neu5Ac as a Defined Food Ingredient vs. Unapproved Analogs

N-Acetyl-D-neuraminic acid dihydrate (NANA) has been the subject of FDA GRAS Notice GRN 602 for use as an ingredient in non-exempt term infant formula at a maximum use level of 50 mg per liter of reconstituted formula [1]. The European Food Safety Authority (EFSA) has similarly evaluated synthetic N-acetyl-D-neuraminic acid as a novel food ingredient and concluded it is safe for the general population above 10 years of age at the proposed use levels [2]. In contrast, neither Neu5Gc nor KDN has received GRAS affirmation or novel food authorization for direct addition to foods or infant formula in the United States or European Union, representing a categorical regulatory barrier to their use in orally ingested products [1].

GRAS Novel food Infant formula Regulatory compliance

Application Scenarios Where Neu5Ac Differentiation Creates Quantifiable Procurement Value


Biotherapeutic Lot-Release Testing: Neu5Gc Contamination Screening

Biotherapeutics produced in CHO or other non-human cell lines may incorporate Neu5Gc into glycoprotein products, creating an immunogenic epitope recognized by pre-existing anti-Neu5Gc IgG in all human recipients [1]. Neu5Ac-based probes serve as the optimal negative-control reagent in competition ELISA assays designed to quantify residual Neu5Gc content, exploiting the quantitative 50-fold discrimination in antibody cross-reactivity (2.0% for Neu5Ac vs. 100% for Neu5Gc) [2]. Procurement of high-purity Neu5Ac (≥97.0% HPLC, NIST-traceable) is therefore essential for QC laboratories performing validated Neu5Gc impurity assays on each manufactured lot.

In Vitro Glycan Remodeling for Therapeutic Glycoproteins

When in vitro sialylation is required to cap glycoprotein glycans for enhanced serum half-life, CMP-Neu5Ac is the donor substrate of choice. Mammalian sialyltransferases transfer Neu5Ac and Neu5Gc with equal efficiency, but only Neu5Ac avoids introducing the xeno-antigenic Neu5Gc epitope [1]. 9-O-Acetylated analogs are unsuitable due to transfer rates as low as 10% relative to Neu5Ac, resulting in unacceptably low sialylation yields [1]. For process development scientists, Neu5Ac thus provides the optimal combination of enzymatic efficiency and immunological compatibility.

Infant Formula and Functional Food Fortification

Only N-acetyl-D-neuraminic acid dihydrate holds FDA GRAS affirmation (GRN 602) for use in term infant formula at a maximum level of 50 mg/L, and EFSA novel food authorization for the general population [1]. Formulators seeking to add sialic acid to products for cognitive development or immune support must specify the dihydrate polymorph to ensure regulatory compliance and batch-to-batch consistency [2]. Neu5Gc and KDN are explicitly excluded from these authorizations, making them legally unsuitable for direct food addition in US and EU markets.

N-Glycan Profiling and Sialic Acid Quantification in Biopharmaceutical QC

Complete release and quantification of sialic acids from therapeutic glycoproteins requires broad-specificity sialidases that efficiently hydrolyze Neu5Ac glycosides [1]. KDN glycosides resist digestion by these enzymes, necessitating separate KDNase treatment and complicating analytical workflows [2]. For QC method development, Neu5Ac as a calibrant (2 pmol LOD by HPAEC-PAD) and as the enzymatic release target ensures complete sialic acid recovery, whereas KDN presence introduces quantification bias. Metrologically traceable Neu5Ac standards (NIST-F/USP) further support method validation under ICH Q2(R1) guidelines [3].

Quote Request

Request a Quote for N-Acetyl-alpha-neuraminic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.